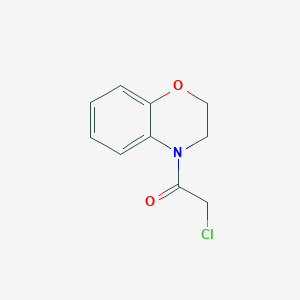

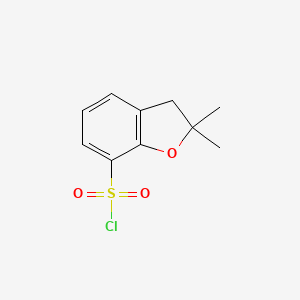

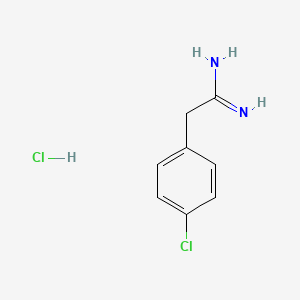

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

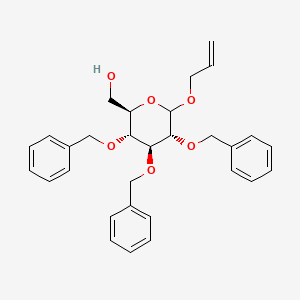

“4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine” is likely a type of organic compound known as a benzoxazine. Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring. Oxazines are six-membered rings containing one oxygen atom, one nitrogen atom, and four carbon atoms .

Physical And Chemical Properties Analysis

Without specific data on “4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine”, it’s difficult to provide a detailed analysis of its physical and chemical properties .

Scientific Research Applications

Antigen-Specific Cell Staining

This compound has been utilized in the development of a hydrolase-based fluorescence amplification method for antigen-specific cell labeling. The chloroacetyl group modification on fluorescent substrates significantly improves substrate retention within cells by forming a covalent bond with intracellular proteins, thus enhancing the specificity and durability of cell staining .

Suppression of Dissociation in Cell Labeling

The chloroacetyl group’s ability to suppress the dissociation of fluorescent molecules from cells after staining is a critical advancement. This property ensures that the labeled cells retain their fluorescence for extended periods, which is essential for long-term studies and observations in cellular biology .

Chemical Synthesis

In the field of organic synthesis, the chloroacetyl moiety is a valuable functional group. It acts as an acylating agent, enabling the introduction of the chloroacetyl group into various substrates. This is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Research

The compound’s reactivity makes it a candidate for pharmaceutical research, where it can be used to synthesize novel drug molecules. Its ability to react with a range of nucleophiles opens up possibilities for creating diverse chemical structures that could be potential therapeutic agents.

Separation and Rectification Processes

In industrial processes, such as the production of titanium tetrachloride (TiCl4), the chloroacetyl group plays a role in the separation and rectification of impurities. The compound’s properties allow for the efficient removal of chloroacetyl chloride from TiCl4, which is crucial for producing high-quality titanium products .

Analytical Chemistry

The compound is also significant in analytical chemistry, where it can be used to develop sensitive detection methods. For instance, it has been used to establish a test method with a low detection limit for chloroacetyl chloride in TiCl4 solutions, which is vital for quality control in the production of titanium-based materials .

properties

IUPAC Name |

2-chloro-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXJXQYTQBUEMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544873 |

Source

|

| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine | |

CAS RN |

22178-82-1 |

Source

|

| Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-2-[(2-aminophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1367505.png)

![Acetaldehyde, 2-[2-(benzoyloxy)ethoxy]-](/img/structure/B1367514.png)